molecular formula C6H9ClOS B040843 Thiane-4-carbonyl chloride CAS No. 121654-84-0

Thiane-4-carbonyl chloride

Cat. No.: B040843
CAS No.: 121654-84-0
M. Wt: 164.65 g/mol
InChI Key: RJRIIGFPFQOTNF-UHFFFAOYSA-N
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Description

Thiane-4-carbonyl chloride, also known as tetrahydrothiopyran-4-carbonyl chloride, is an organosulfur compound with the molecular formula C6H9ClOS. It is a derivative of thiane, a six-membered ring containing five carbon atoms and one sulfur atom. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various bioactive molecules .

Scientific Research Applications

Thiane-4-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules to study their structure and function.

    Medicine: this compound derivatives have potential therapeutic applications, including as intermediates in the synthesis of drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Safety and Hazards

Thiane-4-carbonyl chloride causes severe skin burns and eye damage. It may cause respiratory irritation. It reacts violently with water, liberating toxic gas .

Biochemical Analysis

Biochemical Properties

It is known that carbonyl compounds can undergo a two-step mechanism involving a concerted cycloaddition to form a four-membered intermediate and a cycloreversion leading to the thiocarbonyl derivative

Cellular Effects

Chloride ions, which could potentially be released from Thiane-4-carbonyl chloride, play significant roles in many physiological processes . Changes in chloride concentration can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a four-membered intermediate through a concerted cycloaddition, followed by a cycloreversion leading to the thiocarbonyl derivative . This process could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the evaluation of effects which vary over time is essential in laboratory settings . These effects occur on timescales ranging from milliseconds (response time) to years (lifetime) .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been reported. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Carbonyl-containing metabolites widely exist in biological samples and participate in many metabolic pathways, such as glycolysis, TCA cycle, fatty acid β-oxidation, and hormone synthesis .

Transport and Distribution

Chloride channels and transporters are integral membrane proteins that function to allow chloride and other inorganic anions to cross the cell membrane .

Subcellular Localization

The subcellular location of a protein provides valuable information about its functionalities, the functioning of the cell, and its possible interactions with other proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiane-4-carbonyl chloride can be synthesized through the reaction of thiane-4-carboxylic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the carboxylic acid with thionyl chloride, resulting in the formation of the corresponding acid chloride and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the stoichiometry of the reactants to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Thiane-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Thiane-4-carboxylic acid: The precursor to thiane-4-carbonyl chloride.

    Tetrahydrothiopyran-4-one: Another thiane derivative with a ketone functional group.

    Thiane-4-carboxamide: The amide derivative of this compound.

Comparison: this compound is unique due to its high reactivity as an acylating agent, making it a valuable intermediate in organic synthesis. Compared to its carboxylic acid and amide derivatives, the carbonyl chloride group offers greater versatility in forming a wide range of derivatives through nucleophilic substitution reactions .

Properties

IUPAC Name

thiane-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClOS/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRIIGFPFQOTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561515
Record name Thiane-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121654-84-0
Record name Thiane-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice cold solution of 1.36 g (9.32 mmol) tetrahydro-thiopyran-4-carboxylic acid in 25 mL of dichloromethane (DCM) was added dropwise 1.1 mL (12.6 mmol) of oxalyl chloride, and the resulting mixture was stirred at 0° C. for 2 h. Then 2 μL of dimethylformamide (DMF cat) was added, and the reaction mixture was stirred at rt for 2 h, and concentrated to give 1.43 g (93%) of desired tetrahydro-thiopyran-4-carbonyl chloride as a brown oil as indicated by 1H NMR. The product was used without any further purification in the next step toward the preparation of 6-(4-Benzyloxy-phenyl)-7-(tetrahydro-thiopyran-4-yl)-3-(1H-tetrazol-5-yl)-pyrazolo[1,5-a]pyrimidine (below, entry 375).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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